4,6-Dichloro-5-(difluoromethyl)pyrimidin-2-amine
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Overview
Description
4,6-Dichloro-5-(difluoromethyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of pharmacological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-(difluoromethyl)pyrimidin-2-amine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 5-phenyl-4,6-dihydroxypyrimidine with chlorinating agents in the presence of a solvent like o-dichlorobenzene and a catalyst such as dimethyl-formamide .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-5-(difluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, enhancing the compound’s biological activity.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially altering its pharmacological effects.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield various aminopyrimidine derivatives with enhanced biological activities .
Scientific Research Applications
4,6-Dichloro-5-(difluoromethyl)pyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-(difluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4,6-Dichloro-5-fluoropyrimidine: Another pyrimidine derivative with similar chemical properties.
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Known for its use in agrochemicals.
Uniqueness: 4,6-Dichloro-5-(difluoromethyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can enhance its biological activity and make it a valuable compound for various applications .
Properties
IUPAC Name |
4,6-dichloro-5-(difluoromethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2F2N3/c6-2-1(4(8)9)3(7)12-5(10)11-2/h4H,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMPMWQLKWRPLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)N)Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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